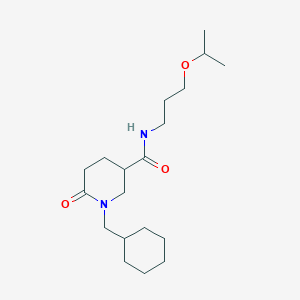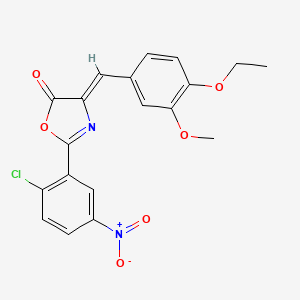
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide, also known as OPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPCA belongs to the class of pyrimidine derivatives and has been found to exhibit promising biological activities that can be utilized in various fields of research.
作用機序
The exact mechanism of action of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide also reduces the expression of COX-2 and MMPs. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to modulate the activity of various neurotransmitters and can be used in the treatment of neurological disorders.
実験室実験の利点と制限
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has several advantages as a research tool. It is a relatively simple compound to synthesize and can be obtained in large quantities. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is also stable under normal laboratory conditions and can be stored for extended periods without decomposition. However, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has some limitations as a research tool. It is not water-soluble, which can limit its use in certain experiments. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has not been extensively studied in vivo, and its toxicity profile is not well understood.
将来の方向性
There are several future directions for research on (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide. One potential area of research is the development of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide's potential as a therapeutic agent for neurodegenerative disorders. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide's potential as an anti-tumor agent warrants further investigation. Overall, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has significant potential as a research tool and as a therapeutic agent, and further research is needed to fully understand its biological effects.
合成法
The synthesis of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide involves the reaction of 2-aminopyrimidine with phenyl isocyanate and cyanogen chloride. The reaction yields (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide as a white crystalline powder, which can be purified using recrystallization techniques. The synthesis of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is a relatively simple process and can be carried out in a laboratory setting with ease.
科学的研究の応用
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has also been shown to exhibit neuroprotective effects and can be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(6-oxo-4-phenyl-1H-pyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-7-13-11-14-9(6-10(16)15-11)8-4-2-1-3-5-8/h1-6H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOANBIHWDTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)



![methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6076577.png)
![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
![[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6076588.png)
![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6076590.png)
![7'-amino-2'-[(4-fluorobenzyl)thio]-1-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6076603.png)
![2-(2-{[(1-benzyl-1H-indol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6076606.png)
![2-chloro-4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6076633.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6076647.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076651.png)